6-(3-Ethoxyphenyl)nicotinic acid
Description
Contextualization within the Pyridine (B92270) Carboxylic Acid Scaffold and Medicinal Chemistry
The foundational structure of 6-(3-ethoxyphenyl)nicotinic acid is the pyridine carboxylic acid scaffold. This chemical framework is of paramount importance in medicinal chemistry, forming the basis for a multitude of pharmaceutical agents. dovepress.comnih.govnih.gov Pyridine, a nitrogen-containing heterocycle, is the second most common nitrogen-based ring system found in FDA-approved drugs. dovepress.com Its ability to accept a wide variety of substituents allows for the fine-tuning of a molecule's biological and physical properties. dovepress.comrsc.org
The isomers of pyridine carboxylic acid—picolinic acid, nicotinic acid, and isonicotinic acid—have historically led to the development of drugs for a wide range of conditions, including tuberculosis, cancer, diabetes, and HIV/AIDS. dovepress.comnih.govnih.gov The versatility of this scaffold continues to attract significant research interest, with major pharmaceutical companies actively developing enzyme inhibitors based on these structures. nih.gov The presence of the carboxylic acid group provides a key site for interaction with biological targets and for the synthesis of various derivatives. dovepress.comrsc.org
Academic Significance of Aryl-Substituted Nicotinic Acid Derivatives in Organic Synthesis and Chemical Biology
The addition of an aryl group, such as the 3-ethoxyphenyl group in the title compound, to the nicotinic acid structure is a key area of academic and industrial research. Aryl-substituted nicotinic acid derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. researchgate.netresearchgate.netmdpi.comnih.gov
From an organic synthesis perspective, the development of efficient methods for creating the bond between the pyridine ring and the aryl group is a significant challenge. Modern synthetic strategies, such as Suzuki and Negishi cross-coupling reactions, are often employed to achieve this. nih.gov In chemical biology, these derivatives serve as valuable tools to probe the binding sites of enzymes and receptors, helping to elucidate biological pathways and identify new drug targets. The anti-inflammatory properties of some aryl-nicotinic acid derivatives, for instance, have been linked to their ability to inhibit enzymes like cyclooxygenase (COX). nih.gov
Evolution of Research Interests in Nicotinic Acid Derivatives: A Review of Emerging Themes
Research into nicotinic acid derivatives is constantly evolving. Initially focused on its role as a vitamin and its use in treating high cholesterol, the field has expanded to explore a much wider range of therapeutic applications. researchgate.netesmed.org Current research themes include the development of novel derivatives with improved efficacy and reduced side effects, as well as the exploration of new delivery systems. nih.gov
A significant emerging trend is the use of nicotinic acid derivatives as lead compounds for the development of fungicides and insecticides in agriculture. researchgate.netmdpi.com Furthermore, there is growing interest in the neuroprotective effects of nicotinic acid and its analogues, with studies investigating their potential in the context of diseases like glaucoma and stroke. esmed.org The development of biocatalytic methods for the synthesis of nicotinic acid and its derivatives is another active area of research, aiming for more sustainable and efficient production processes. nih.govmdpi.com
Detailed Research Findings
The following tables summarize the biological activities and synthetic methodologies for various nicotinic acid derivatives, providing a contextual framework for the potential of this compound.
Table 1: Biological Activities of Nicotinic Acid Derivatives
| Derivative Class | Biological Activity | Key Findings | Reference(s) |
|---|---|---|---|
| Aryl-substituted | Anti-inflammatory, Analgesic | Showed significant activity in carrageenan-induced rat paw edema and acetic acid-induced writhing tests. | researchgate.netnih.govnih.gov |
| Hydrazone derivatives | Antimicrobial | Exhibited promising activity against various bacterial and fungal strains, including MRSA. | mdpi.com |
| Thiazolidinone derivatives | Antimicrobial, Anti-inflammatory | Demonstrated significant antimicrobial and anti-inflammatory properties. | researchgate.net |
| N-(thiophen-2-yl) nicotinamide | Fungicidal | Displayed excellent efficacy against cucumber downy mildew. | mdpi.com |
Table 2: Synthetic Approaches to Nicotinic Acid Derivatives
| Reaction Type | Description | Application | Reference(s) |
|---|---|---|---|
| Esterification & Amidation | Conversion of the carboxylic acid group to esters or amides to create new derivatives. | Synthesis of various bioactive compounds. | researchgate.netresearchgate.net |
| Schiff Base Formation | Reaction of nicotinic acid hydrazide with aldehydes to form Schiff bases, which are precursors to other heterocycles. | Synthesis of thiazolidinone and other heterocyclic derivatives. | researchgate.net |
| Cross-Coupling Reactions | Formation of carbon-carbon bonds between the pyridine ring and aryl groups. | Synthesis of aryl-substituted nicotinic acids. | nih.gov |
| Multi-component Reactions | Efficient synthesis of complex molecules in a single step. | Green synthesis of pyrazolo[3,4-b]quinolinones using a pyridine-2-carboxylic acid catalyst. | rsc.org |
Structure
3D Structure
Properties
IUPAC Name |
6-(3-ethoxyphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-2-18-12-5-3-4-10(8-12)13-7-6-11(9-15-13)14(16)17/h3-9H,2H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXLCGCABGXUPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80687499 | |
| Record name | 6-(3-Ethoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80687499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192155-03-5 | |
| Record name | 6-(3-Ethoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80687499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 3 Ethoxyphenyl Nicotinic Acid and Analogues
Retrosynthetic Analysis of the 6-(3-Ethoxyphenyl)nicotinic Acid Scaffold
Retrosynthetic analysis of this compound identifies two principal disconnection strategies. The primary and most convergent approach involves disconnecting the C6-aryl bond, which separates the molecule into a pre-functionalized pyridine (B92270) ring and an ethoxyphenyl component. This strategy relies on powerful carbon-carbon bond-forming reactions, such as transition-metal-catalyzed cross-couplings. The key pyridine intermediate for this approach would be a 6-halonicotinic acid derivative, which is a readily available starting material.
A secondary approach involves the construction of the pyridine ring itself from acyclic precursors. This strategy would see the disconnection of two or more bonds of the pyridine ring, leading back to simpler, non-cyclic building blocks. The 3-ethoxyphenyl group would be incorporated into one of these acyclic fragments prior to the ring-forming cyclization step. This method offers the potential for high diversity in the substitution pattern of the final product.
Strategies for Pyridine Ring Construction in Nicotinic Acid Derivatives
The formation of the substituted pyridine core is a critical aspect of synthesizing this compound and its analogues. Several classical and modern methods are employed for this purpose.
Multi-component Condensation Reactions for Substituted Pyridines
Multi-component reactions (MCRs) offer an efficient and atom-economical route to highly substituted pyridines in a single step from simple starting materials. synarchive.com These reactions are prized for their ability to rapidly generate molecular complexity.
One prominent example is the Hantzsch pyridine synthesis , a four-component reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgorganic-chemistry.org The initial product is a 1,4-dihydropyridine (B1200194), which is subsequently oxidized to the aromatic pyridine. wikipedia.org This method is highly versatile, though it typically produces symmetrically substituted pyridines at the 2- and 6-positions. Nicotinic acid itself has been used as a green and reusable catalyst in Hantzsch reactions to produce 1,4-dihydropyridine derivatives. researchgate.net
A recent study detailed a multicomponent reaction for synthesizing unsymmetrical 5-nitro-1,4-dihydropyridines using aryl-substituted 2-nitroacetophenones, 1,3-dicarbonyl compounds, and various aldehydes. Subsequent aromatization provided 6-aryl-substituted 5-nitropyridines, showcasing a pathway to install an aryl group at the 6-position during the ring's construction. frontiersin.org
| Reaction | Components | Product Type | Key Features |
| Hantzsch Synthesis | Aldehyde, 2x β-ketoester, Ammonia/Ammonium Acetate | 1,4-Dihydropyridines (then Pyridines) | Well-established, often produces symmetrical products. wikipedia.orgacs.org |
| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-Diketone, Ammonia source | Hydroxy-cyanopyridines (Pyridones) | Provides access to 2-pyridone structures. rsc.orgquimicaorganica.org |
| Kröhnke Synthesis | α-pyridinium methyl ketone, α,β-unsaturated carbonyl, Ammonium acetate | 2,4,6-Trisubstituted Pyridines | Highly versatile for functionalized pyridines. wikipedia.orgresearchgate.net |
| Bohlmann-Rahtz Synthesis | Enamine, Ethynylketone | 2,3,6-Trisubstituted Pyridines | Two-step process involving an aminodiene intermediate. wikipedia.orgorganic-chemistry.org |
Cyclization Reactions and Annulation Approaches
Beyond one-pot multicomponent reactions, stepwise cyclization and annulation strategies provide controlled access to the nicotinic acid scaffold. These methods often involve the formation of an intermediate which then undergoes a ring-closing reaction.
The Bohlmann-Rahtz pyridine synthesis is a classic two-step approach where an enamine reacts with an ethynylketone to form an aminodiene intermediate. organic-chemistry.orgjk-sci.com This intermediate, upon heating, undergoes cyclodehydration to yield a 2,3,6-trisubstituted pyridine. wikipedia.orgorganic-chemistry.org The requirement for high temperatures for the final cyclization can be a drawback, but modifications using acid catalysis can lower the energy barrier. jk-sci.com
The Guareschi-Thorpe reaction involves the condensation of cyanoacetamide with a 1,3-diketone, typically in the presence of a base, to yield a 2-pyridone derivative (the tautomer of a 2-hydroxypyridine). quimicaorganica.orgnih.gov This method is particularly useful for synthesizing pyridines with a hydroxyl or amino group at the 2-position. Recent advancements have focused on developing greener protocols for this reaction in aqueous media. rsc.orgnih.gov
The Kröhnke pyridine synthesis is another powerful method that uses α-pyridinium methyl ketone salts as precursors, which react with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate. wikipedia.orgdrugfuture.com This reaction proceeds through a 1,5-dicarbonyl intermediate that cyclizes to form the pyridine ring. wikipedia.org It is highly regarded for its ability to generate a wide variety of tri- and tetra-substituted pyridines under mild conditions. wikipedia.org
Regioselective Introduction of the 3-Ethoxyphenyl Moiety at the 6-Position
For syntheses that begin with a pre-formed pyridine ring, the key step is the regioselective installation of the 3-ethoxyphenyl group at the C6 position. This is most commonly achieved through cross-coupling reactions or nucleophilic aromatic substitution.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi) for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming carbon-carbon bonds between aryl or vinyl halides/triflates and organometallic reagents.
The Suzuki-Miyaura coupling is widely used due to the stability and low toxicity of its boronic acid or ester reagents. nih.gov Research has demonstrated the efficient and regioselective Suzuki coupling of aryl boronic acids with 2,6-dichloronicotinic acid. Using a catalyst like Pd(PPh₃)₄ in aqueous dioxane, the aryl group is selectively introduced at the 6-position, leaving the chlorine at the 2-position, which can be removed or used for further functionalization. wikipedia.org Similarly, 2,6-dichloronicotinamide (B1632291) can be selectively arylated at the C2 position using a specific palladium catalyst (PXPd2), with regioselectivity guided by chelation to the amide group. nih.gov This highlights the tunability of regioselectivity in dihalopyridine systems.
| Coupling Reaction | Organometallic Reagent | Electrophile | Key Advantages |
| Suzuki-Miyaura | Organoboron (e.g., Ar-B(OH)₂) | Aryl/Vinyl Halide or Triflate | Mild conditions, stable and non-toxic reagents, broad functional group tolerance. nih.govnih.gov |
| Stille | Organotin (e.g., Ar-SnBu₃) | Aryl/Vinyl Halide or Triflate | Tolerant of many functional groups, stable reagents, but tin compounds are toxic. researchgate.netorganic-chemistry.org |
| Negishi | Organozinc (e.g., Ar-ZnCl) | Aryl/Vinyl Halide or Triflate | High reactivity, good for coupling sp³, sp², and sp carbons, but reagents are moisture-sensitive. quimicaorganica.orgdrugfuture.com |
The Stille reaction employs organotin reagents (organostannanes) and offers excellent functional group tolerance. organic-chemistry.org It has been used to synthesize a variety of functionalized bipyridines and other heterocyclic systems. researchgate.net The primary drawback is the toxicity of the organotin compounds and byproducts. researchgate.net
The Negishi coupling utilizes highly reactive organozinc reagents, which can be prepared from the corresponding organolithium or Grignard reagents. quimicaorganica.orgdrugfuture.com This reaction is known for its high yields and ability to couple a wide range of carbon centers (sp³, sp², sp). drugfuture.com Its application has been demonstrated in the synthesis of unsymmetrical bipyridines from 2-bromopyridine (B144113) and organozinc reagents. drugfuture.com
Nucleophilic Aromatic Substitution (SNAr) on Halopyridines
Nucleophilic aromatic substitution (SNAr) provides an alternative, metal-free pathway to form C-O or C-S bonds at the 6-position. This reaction requires a pyridine ring that is "activated" by electron-withdrawing groups and a good leaving group, such as a halide, at the substitution site. acs.org The pyridine nitrogen itself acts as an electron-withdrawing group, making the ortho (C2, C6) and para (C4) positions susceptible to nucleophilic attack. synarchive.com
In the context of this compound synthesis, a 6-halonicotinate (e.g., methyl 6-chloronicotinate) can serve as the electrophile. The nucleophile would be the 3-ethoxyphenoxide anion, generated by treating 3-ethoxyphenol (B1664596) with a suitable base. The reaction proceeds via an addition-elimination mechanism, where the phenoxide attacks the C6 position to form a negatively charged intermediate known as a Meisenheimer complex, followed by the expulsion of the halide leaving group to restore aromaticity. acs.org While direct examples with 3-ethoxyphenol are specific, the general principle has been demonstrated for the reaction of various thiols with heteroaryl halides, including halopyridines, to form thioethers under basic conditions. researchgate.netorganic-chemistry.org
Etherification Reactions for the Ethoxy Group Integration
The introduction of the ethoxy group onto the phenyl ring is a crucial step in the synthesis of the this compound backbone. This transformation is typically achieved via nucleophilic substitution reactions, with the Williamson ether synthesis being a prominent and widely utilized method. masterorganicchemistry.com
Williamson Ether Synthesis: This classical method involves the reaction of a phenoxide ion with an ethyl halide (e.g., ethyl iodide or ethyl bromide). The phenoxide is generated in situ by treating the corresponding phenol (B47542) (3-hydroxyphenyl precursor) with a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). masterorganicchemistry.com The reaction is an Sₙ2 process, where the alkoxide acts as the nucleophile. For this reaction to be efficient, primary alkyl halides are preferred to minimize competing elimination reactions. masterorganicchemistry.com
Ullmann Condensation: An alternative for synthesizing aryl ethers is the Ullmann condensation. This reaction typically involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst at elevated temperatures. union.edu While traditionally requiring harsh conditions, modern variations have been developed that proceed under milder conditions, often employing specific ligands to facilitate the copper-catalyzed coupling. union.edu
Reductive Etherification: Another approach is the reductive etherification of carbonyl compounds. This can involve the reaction of aldehydes or ketones with alcohols in the presence of a reducing agent like triethylsilane and a catalyst, such as iron(III) chloride. organic-chemistry.org While less direct for this specific target, it represents a valid strategy for ether formation in organic synthesis.
The choice of method often depends on the availability of starting materials, substrate tolerance to reaction conditions, and desired scale of the synthesis.
Derivatization of the Nicotinic Acid Carboxylic Acid Group (e.g., esterification, amide formation)
The carboxylic acid moiety of the nicotinic acid scaffold is a key functional group that allows for a wide range of derivatizations, leading to the formation of esters, amides, and other analogues. These modifications are often pursued to alter the molecule's physicochemical properties or to explore its biological activity. nih.govnih.gov
Esterification: The conversion of the carboxylic acid to an ester is a common derivatization. This can be achieved through several methods:
Fischer Esterification: Reaction with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst (e.g., sulfuric acid).
Reaction with Alkyl Halides: The carboxylic acid can be converted to its carboxylate salt (e.g., using cesium carbonate or a quaternary ammonium base) to increase its nucleophilicity, followed by reaction with an alkyl halide. thermofisher.com
Amide Formation: The synthesis of amides from the carboxylic acid group is another critical transformation. This typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by an amine.
Carbodiimide-Mediated Coupling: Water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) are frequently used to couple carboxylic acids with amines in aqueous solutions. The efficiency of this reaction can be enhanced by the addition of N-hydroxysulfosuccinimide. thermofisher.com
Conversion to Acyl Halides: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired amine.
These derivatization reactions are fundamental in medicinal chemistry for creating libraries of related compounds for structure-activity relationship (SAR) studies. nih.govnih.govresearchgate.net
Optimization of Reaction Parameters and Catalyst Systems for High Yields and Selectivity
Achieving high yields and selectivity in the synthesis of this compound, particularly in the key cross-coupling step that joins the (3-ethoxyphenyl)boronic acid with a 6-halonicotinic acid derivative, requires careful optimization of various reaction parameters.
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming the crucial carbon-carbon bond. Optimization efforts typically focus on the following components:
Catalyst: Palladium-based catalysts are most common. The choice of the palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) can significantly impact reaction efficiency.
Ligand: The ligand coordinated to the palladium center is critical for stabilizing the catalyst and facilitating the catalytic cycle. Phosphine-based ligands (e.g., triphenylphosphine, XPhos, SPhos) are widely used.
Base: A base is required to activate the boronic acid. Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and cesium carbonate (Cs₂CO₃) are frequently employed. The choice and stoichiometry of the base can influence reaction rates and prevent side reactions.
Solvent: The solvent system must be capable of dissolving the reactants and facilitating the reaction. Common solvents include mixtures of toluene, dioxane, or dimethoxyethane (DME) with water.
Temperature: The reaction temperature is a critical parameter that affects reaction kinetics. While some modern catalyst systems allow for room-temperature couplings, many Suzuki reactions require heating to achieve reasonable reaction times and conversions.
A factorial design approach can be employed to systematically study the effects of these parameters (e.g., temperature, time, catalyst loading) to identify the optimal conditions for maximizing yield. rsc.org
Table 1: Key Parameters for Optimization in Suzuki-Miyaura Coupling
| Parameter | Common Options | Purpose |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Facilitates the cross-coupling catalytic cycle. |
| Ligand | PPh₃, XPhos, SPhos, dppf | Stabilizes the catalyst, influences reactivity and selectivity. |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DME/H₂O | Provides the medium for the reaction. |
| Temperature | Room Temperature to 110 °C | Influences reaction rate and catalyst stability. |
This table presents a generalized overview of parameters for optimizing Suzuki-Miyaura cross-coupling reactions.
Stereoselective Synthetic Approaches (if chiral derivatives are considered)
The parent molecule, this compound, is not chiral. However, if chiral derivatives are considered, for instance, by introducing stereocenters on substituents of the main scaffold, stereoselective synthetic methods would become essential. The biological activity of chiral molecules can be highly dependent on their stereochemistry, with one enantiomer often exhibiting the desired pharmacological effect while the other may be inactive or have undesirable effects. acs.org
Should a chiral center be introduced, several strategies for stereoselective synthesis could be employed:
Asymmetric Catalysis: Using a chiral catalyst to favor the formation of one enantiomer over the other. For example, in a reduction or oxidation step, a chiral ligand on a metal catalyst can induce asymmetry.
Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct a subsequent reaction in a stereoselective manner. After the desired transformation, the auxiliary is removed. Chiral sulfinyl compounds, for instance, have been used as effective auxiliaries in asymmetric synthesis. nih.gov
Resolution of Racemates: A racemic mixture can be separated into its constituent enantiomers. This can be done by reacting the racemate with a chiral resolving agent to form diastereomers, which can then be separated by physical means like crystallization or chromatography.
[3+2] Cycloaddition Reactions: For constructing certain heterocyclic systems, cycloaddition reactions using chiral precursors can proceed with high regio- and stereoselectivity, establishing multiple stereocenters in a single step. researchgate.net
The decision to pursue a stereoselective synthesis depends on the specific design of the target derivatives and the importance of chirality for their intended application. researchgate.net
Chemical Reactivity and Transformation Studies of 6 3 Ethoxyphenyl Nicotinic Acid
Reactivity of the Pyridine (B92270) Nitrogen (e.g., N-oxidation, complexation)
The nitrogen atom in the pyridine ring of 6-(3-Ethoxyphenyl)nicotinic acid is a key site for chemical reactions. Its lone pair of electrons imparts basicity and nucleophilicity, allowing it to participate in N-oxidation and complexation reactions.
N-oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting N-oxide, this compound N-oxide, exhibits altered electronic properties compared to the parent molecule. The N-oxide group is a strong electron-withdrawing group, which can influence the reactivity of the pyridine ring in subsequent reactions. wikipedia.orgnist.gov For instance, nicotinic acid itself can be oxidized to nicotinic acid N-oxide, which serves as a precursor in the synthesis of various pharmaceutical compounds. wikipedia.orgsigmaaldrich.com
Complexation: The pyridine nitrogen can act as a ligand, coordinating with metal ions to form metal complexes. researchgate.net Nicotinic acid and its derivatives are known to form complexes with a range of transition metals, such as copper, rhenium, and vanadium. sigmaaldrich.comresearchgate.netnih.gov These complexation reactions can be influenced by the solvent and the nature of the metal salt used. The formation of such complexes with this compound would be expected, potentially leading to novel materials with interesting catalytic or photoluminescent properties. sigmaaldrich.comnih.gov
Reactivity at the Carboxylic Acid Functional Group
The carboxylic acid group at the 3-position of the pyridine ring is a primary site for a variety of transformations, including esterification, amidation, and decarboxylation.
Esterification and Transesterification Reactions
Esterification of this compound can be accomplished through several standard methods. The direct reaction with an alcohol under acidic catalysis, known as Fischer esterification, is a common approach. researchgate.net For example, reacting nicotinic acid with an alcohol like methanol (B129727) or a higher boiling, water-immiscible alcohol in the presence of a strong acid catalyst such as sulfuric acid or thionyl chloride yields the corresponding ester. researchgate.netgoogle.com Another method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an alcohol. nih.gov
Transesterification, the conversion of one ester to another, is also a feasible transformation, though less common for the initial synthesis.
Table 1: Representative Conditions for Esterification of Nicotinic Acid Derivatives
| Method | Reagents | Conditions | Reference(s) |
|---|---|---|---|
| Fischer Esterification | Alcohol (e.g., Methanol), Conc. H₂SO₄ | Heating on a water bath for several hours | researchgate.net |
| Thionyl Chloride Method | Alcohol (e.g., Methanol), SOCl₂ | Dropwise addition at 0 °C, then heating | researchgate.net |
| Non-catalytic High Temp | Water-immiscible alcohol (b.p. >135°C) | Reflux temperature (135-200°C) | google.com |
Amidation and Peptide Coupling Reactions
The carboxylic acid can be converted into an amide by reaction with an amine. This transformation typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. Common activating agents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions such as racemization. luxembourg-bio.combachem.com
These methods are central to peptide synthesis, where the amide bond is the defining linkage. nih.gov Therefore, this compound can be coupled with amino acids or peptides. rsc.orgresearchgate.net The choice of coupling reagent and conditions can be tailored to the specific amine and the desired product. bachem.com
Table 2: Common Coupling Reagents for Amide Bond Formation
| Reagent/System | Description | Typical Base Used | Reference(s) |
|---|---|---|---|
| EDC/HOBt | Carbodiimide and additive system | DIPEA or NMM | luxembourg-bio.combachem.com |
| HATU/HCTU | Aminium/Uronium salts, highly efficient | DIPEA or NMM | luxembourg-bio.combachem.com |
| PyBOP/PyAOP | Phosphonium (B103445) salts | DIPEA or NMM | luxembourg-bio.com |
Decarboxylation Pathways
Decarboxylation, the removal of the carboxylic acid group, is a potential transformation for nicotinic acid derivatives, although it often requires harsh conditions. For nicotinic acid itself, decarboxylation can be achieved by heating with copper chromite to yield pyridine and carbon dioxide. nih.gov Another method involves the decarboxylation of a related diester by heating. google.com Applying these conditions to this compound would likely result in the formation of 2-(3-ethoxyphenyl)pyridine, though the stability of the ethoxyphenyl group under high temperatures would need to be considered.
Electrophilic and Nucleophilic Substitution on the Pyridine Ring
The pyridine ring is generally electron-deficient, which makes it less reactive towards electrophilic aromatic substitution compared to benzene. youtube.com The presence of the electron-withdrawing carboxylic acid group further deactivates the ring. Conversely, this electron deficiency makes the pyridine ring susceptible to nucleophilic aromatic substitution (NAS), particularly at positions ortho and para to the nitrogen atom (positions 2, 4, and 6). youtube.comyoutube.com
In this compound, the 6-position is already substituted. The most likely positions for nucleophilic attack are the 2- and 4-positions. youtube.com Reactions with strong nucleophiles, such as alkoxides or amides, could potentially displace a suitable leaving group if one were present at these positions. youtube.com For the parent compound, direct substitution of a hydride ion is possible under very harsh conditions (e.g., the Chichibabin reaction), but this is less common for substituted pyridines. youtube.com The regioselectivity of such substitutions can be influenced by the nature of the substituent at the 3-position. researchgate.net
Electrophilic substitution, while difficult, would be directed to the positions least deactivated by the ring nitrogen and the carboxyl group, likely the 5-position.
Transformations Involving the Ethoxyphenyl Substituent (e.g., dealkylation, oxidation)
The ethoxyphenyl group attached at the 6-position of the pyridine ring can also undergo chemical transformations.
Dealkylation: The ethyl group of the ether linkage can be cleaved to yield the corresponding phenol (B47542), 6-(3-hydroxyphenyl)nicotinic acid. This dealkylation is a common reaction for aryl ethers and can be achieved using various reagents, such as strong acids like hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃). The choice of reagent depends on the sensitivity of other functional groups in the molecule. For instance, the O-demethylation of tramadol, which contains a methoxyphenyl group, is a key metabolic step. wikipedia.org
Oxidation: While the aromatic rings are relatively stable, the benzylic position of the ethyl group is not present in the ethoxy substituent. However, enzymatic hydroxylation of nicotinic acid at the 6-position to form 6-hydroxynicotinic acid is a known metabolic pathway in some bacteria. nih.govnih.govresearchgate.net This suggests that biological systems or specific chemical oxidants could potentially target the pyridine or phenyl ring, although this is less predictable than the other transformations discussed.
Chemo- and Regioselectivity in Chemical Transformations
The chemical reactivity of this compound is governed by the interplay of its three key structural components: the pyridine ring, the carboxylic acid group, and the 3-ethoxyphenyl substituent. The electronic properties of these groups dictate the chemo- and regioselectivity of various chemical transformations. The pyridine ring is an electron-deficient heterocycle, which influences its susceptibility to nucleophilic and electrophilic attack. The carboxylic acid at the 3-position further deactivates the ring towards electrophilic substitution. Conversely, the 3-ethoxyphenyl group, with its electron-donating ethoxy substituent, can influence the reactivity of the phenyl ring and, to a lesser extent, the pyridine ring.
Understanding the selective transformation of one functional group in the presence of others is crucial for the synthesis of new derivatives. The following discussion, based on established principles of organic chemistry and data from analogous systems, explores the chemo- and regioselectivity in reactions involving this compound.
The pyridine nucleus is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. This effect is amplified by the presence of the electron-withdrawing carboxylic acid group. However, the pyridine nitrogen is susceptible to alkylation and oxidation.
Nucleophilic aromatic substitution (SNAr) is more common for pyridines, particularly at the 2- and 6-positions, especially with a good leaving group present. In the case of this compound, the 6-position is already substituted. Therefore, nucleophilic attack would be directed to the 2- and 4-positions.
Recent studies on related N-alkyl nicotinate (B505614) salts have demonstrated that the regioselectivity of nucleophilic additions can be controlled by the choice of catalyst. For instance, the rhodium-catalyzed addition of aryl boronic acids can be directed to either the C2 or C6 position with high selectivity. nih.gov While these examples involve an activated pyridinium (B92312) salt, they highlight the possibility of achieving regiocontrol in the functionalization of the pyridine ring.
Table 1: Catalyst-Controlled Regiodivergent Arylation of Nicotinate Derivatives
| Catalyst System | Major Product | Regioselectivity |
| Rh/BINAP | C6-arylation | High |
| Rh/Bobphos | C2-arylation | High |
| Rh/QuinoxP* | C2-arylation | Moderate |
Data based on studies of N-alkyl nicotinate salts and aryl boronic acids. nih.gov
Another approach to selective functionalization is the C4-selective carboxylation of pyridines using carbon dioxide, which proceeds via a phosphonium salt intermediate. chemistryviews.org This method could potentially be applied to introduce a second carboxylic acid group at the 4-position of this compound.
The carboxylic acid group is a versatile functional handle for a variety of chemical transformations, including esterification, amidation, and reduction.
Chemoselectivity: In reactions where both the carboxylic acid and the pyridine nitrogen can react, the outcome is dependent on the reagents and conditions. For example, in esterification reactions under acidic conditions (e.g., Fischer esterification), the pyridine nitrogen will be protonated, which deactivates the ring towards electrophiles and allows the carboxylic acid to react selectively.
Studies on the reaction of 2-substituted nicotinic acids with diazodiphenylmethane (B31153) have shown that the rate of esterification is influenced by the electronic nature of the substituent on the pyridine ring. researchgate.net An electron-donating group on the ring would be expected to slightly decrease the acidity of the carboxylic acid and thus its reactivity in this specific reaction.
Table 2: Representative Transformations of the Carboxylic Acid Group
| Reaction | Reagents and Conditions | Product Type |
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |
| Amidation | Amine, Coupling Agent (e.g., DCC, EDC) | Amide |
| Reduction | LiAlH₄ or Borane derivatives | Primary Alcohol |
The 3-ethoxyphenyl group is an activated aromatic ring, susceptible to electrophilic aromatic substitution. The ethoxy group is an ortho-, para-directing activator. Therefore, electrophilic attack will be directed to the positions ortho and para to the ethoxy group (positions 2', 4', and 6' of the phenyl ring).
Regioselectivity: The position of substitution on the ethoxyphenyl ring will be influenced by both the directing effect of the ethoxy group and steric hindrance from the pyridine moiety. The 2'- and 6'-positions are ortho to the ethoxy group, while the 4'-position is para. Steric hindrance might disfavor substitution at the 2'-position, which is adjacent to the bond connecting the two rings. Therefore, substitution at the 4'- and 6'-positions is generally favored.
Table 3: Predicted Regioselectivity of Electrophilic Substitution on the 3-Ethoxyphenyl Ring
| Electrophilic Reaction | Reagent | Predicted Major Products |
| Nitration | HNO₃, H₂SO₄ | 6-(3-Ethoxy-4-nitrophenyl)nicotinic acid and 6-(3-Ethoxy-6-nitrophenyl)nicotinic acid |
| Halogenation | Br₂, FeBr₃ | 6-(4-Bromo-3-ethoxyphenyl)nicotinic acid and 6-(6-Bromo-3-ethoxyphenyl)nicotinic acid |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | 6-(4-Acyl-3-ethoxyphenyl)nicotinic acid and 6-(6-Acyl-3-ethoxyphenyl)nicotinic acid |
It is important to note that the reaction conditions for electrophilic substitution on the ethoxyphenyl ring must be carefully chosen to avoid undesired reactions at the pyridine ring or the carboxylic acid group. For instance, strongly acidic conditions used in nitration or Friedel-Crafts reactions could lead to protonation of the pyridine nitrogen, which would further deactivate the pyridine ring to electrophilic attack, thus enhancing the selectivity for substitution on the ethoxyphenyl ring.
Advanced Spectroscopic and Spectrometric Characterization Methodologies for 6 3 Ethoxyphenyl Nicotinic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of 6-(3-Ethoxyphenyl)nicotinic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
Proton NMR (¹H NMR) for Proton Environment Elucidation
Proton NMR (¹H NMR) spectroscopy is fundamental for identifying the chemical environment of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum reveals distinct signals corresponding to the protons on the nicotinic acid and the 3-ethoxyphenyl moieties.
The aromatic protons on the nicotinic acid ring typically appear as distinct multiplets in the downfield region of the spectrum due to the deshielding effect of the aromatic ring currents and the electron-withdrawing nitrogen atom. The proton at position 2 of the pyridine (B92270) ring is expected to be the most deshielded, appearing at the lowest field. The protons at positions 4 and 5 will also exhibit characteristic splitting patterns based on their coupling with adjacent protons.
The protons of the ethoxy group on the phenyl ring will present as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, a characteristic ethyl pattern resulting from spin-spin coupling. The protons on the phenyl ring itself will produce a complex multiplet pattern in the aromatic region, with their chemical shifts influenced by the positions of the ether linkage and the nicotinic acid substituent. The carboxylic acid proton, if observable, would appear as a broad singlet at a very downfield chemical shift, often above 10 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyridine-H2 | 8.8 - 9.2 | d |
| Pyridine-H4 | 8.0 - 8.4 | dd |
| Pyridine-H5 | 7.3 - 7.7 | d |
| Phenyl-H2' | 7.5 - 7.9 | s |
| Phenyl-H4' | 7.0 - 7.4 | t |
| Phenyl-H5' | 7.3 - 7.7 | d |
| Phenyl-H6' | 7.1 - 7.5 | d |
| OCH₂CH₃ | 4.0 - 4.3 | q |
| OCH₂CH₃ | 1.3 - 1.6 | t |
| COOH | >10 | br s |
Note: Predicted values are estimates and can vary based on solvent and experimental conditions. d=doublet, dd=doublet of doublets, t=triplet, q=quartet, s=singlet, br s=broad singlet.
Carbon-13 NMR (¹³C NMR) for Carbon Backbone Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides critical information about the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for the complete mapping of the carbon framework.
The carboxylic acid carbon is typically observed at the most downfield position, generally in the range of 165-185 ppm. The carbon atoms of the pyridine ring will appear in the aromatic region (120-150 ppm), with their specific shifts influenced by the nitrogen atom and the substituents. Similarly, the carbons of the phenyl ring will also resonate in this region. The carbon attached to the ethoxy group will be shifted downfield due to the electronegativity of the oxygen atom. The two carbons of the ethoxy group will appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | 165 - 175 |
| Pyridine-C2 | 150 - 155 |
| Pyridine-C3 | 125 - 130 |
| Pyridine-C4 | 135 - 140 |
| Pyridine-C5 | 120 - 125 |
| Pyridine-C6 | 155 - 160 |
| Phenyl-C1' | 138 - 142 |
| Phenyl-C2' | 115 - 120 |
| Phenyl-C3' | 158 - 162 |
| Phenyl-C4' | 118 - 122 |
| Phenyl-C5' | 128 - 132 |
| Phenyl-C6' | 120 - 125 |
| OCH₂CH₃ | 60 - 65 |
| OCH₂CH₃ | 14 - 18 |
Note: Predicted values are estimates and can vary based on solvent and experimental conditions.
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity within the this compound molecule. rsc.orgyoutube.comresearchgate.netsdsu.eduwikipedia.org
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.eduwikipedia.org For this compound, COSY would show correlations between the coupled protons on the nicotinic acid ring (e.g., H4 and H5) and between the methylene and methyl protons of the ethoxy group. rsc.orgyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. sdsu.eduwikipedia.org This is essential for assigning the carbon signals based on the already identified proton signals. rsc.orgyoutube.comresearchgate.net For instance, the proton signal for the methylene group of the ethoxy substituent would show a cross-peak with its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.eduwikipedia.org This technique is invaluable for establishing the connectivity between different fragments of the molecule. youtube.com For example, HMBC can confirm the connection between the 3-ethoxyphenyl ring and the nicotinic acid moiety by showing a correlation between a proton on one ring and a carbon on the other.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in this compound by measuring the absorption of infrared radiation. researchgate.netchemicalbook.comresearchgate.net
The FT-IR spectrum of this compound would exhibit several characteristic absorption bands:
O-H Stretch: A broad and strong absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group. This broadness is due to hydrogen bonding.
C=O Stretch: A sharp, intense peak between 1680-1710 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the carboxylic acid. researchgate.net
C-O Stretch: The C-O stretching of the carboxylic acid and the ether linkage will appear in the 1210-1320 cm⁻¹ and 1000-1300 cm⁻¹ regions, respectively.
Aromatic C=C and C-H Stretches: The stretching vibrations of the C=C bonds in the pyridine and phenyl rings will give rise to multiple sharp bands in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed as weaker bands above 3000 cm⁻¹. researchgate.net
Aliphatic C-H Stretches: The C-H stretching vibrations of the ethoxy group will appear in the 2850-3000 cm⁻¹ range. researchgate.net
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |
| C=O (Carboxylic Acid) | 1680 - 1710 | Strong, Sharp |
| C=C (Aromatic) | 1450 - 1600 | Medium to Strong |
| C-O (Ether & Acid) | 1000 - 1320 | Medium |
| C-H (Aromatic) | >3000 | Weak to Medium |
| C-H (Aliphatic) | 2850 - 3000 | Medium |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis
HRMS is employed to determine the precise molecular weight of this compound with high accuracy, which helps in confirming its elemental composition. nih.govmassbank.eunih.gov The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure.
The molecular ion peak ([M]⁺ or [M+H]⁺) will be observed at a mass-to-charge ratio (m/z) corresponding to the exact mass of the compound. Common fragmentation pathways would likely involve:
Loss of the ethoxy group: Cleavage of the ether bond could lead to a fragment corresponding to the nicotinic acid moiety with a hydroxyl group at position 6.
Decarboxylation: Loss of the carboxyl group (COOH) as CO₂ is a common fragmentation for carboxylic acids.
Cleavage of the ethyl group: Fragmentation of the ethoxy side chain can also occur.
Analysis of these fragment ions allows for the reconstruction of the molecular structure, corroborating the data obtained from NMR and FT-IR spectroscopy.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization and Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within this compound. nih.govstarna.comresearchgate.netresearchgate.netspectrabase.com The presence of conjugated systems, namely the phenyl and pyridine rings, results in strong UV absorption.
The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) is expected to show characteristic absorption maxima (λ_max). These absorptions are due to π → π* and n → π* electronic transitions within the aromatic rings and the carbonyl group. The spectrum of nicotinic acid itself shows absorption maxima around 262 nm. researchgate.net The extended conjugation provided by the 3-ethoxyphenyl substituent at the 6-position of the nicotinic acid ring is likely to cause a bathochromic (red) shift in the absorption maxima compared to the individual chromophores. The exact position and intensity of these bands are sensitive to the solvent polarity.
Table 4: Expected UV-Vis Absorption Data for this compound
| Transition | Expected λ_max (nm) |
| π → π | 260 - 280 |
| n → π | >300 |
Note: These are estimated values and can be influenced by solvent and pH.
By combining the data from these advanced spectroscopic and spectrometric techniques, a complete and unambiguous structural and electronic characterization of this compound can be achieved.
Single Crystal X-ray Diffraction for Definitive Solid-State Structural Elucidation
A comprehensive search of the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures, and other scientific literature, did not yield a publicly available single-crystal X-ray diffraction study for this compound. Therefore, specific crystallographic data, such as unit cell parameters, space group, and detailed molecular geometry for this particular compound, are not available at the time of this writing.
To provide context, the crystallographic data for the parent molecule, nicotinic acid (niacin), has been extensively studied. These studies reveal the fundamental solid-state conformation and hydrogen bonding patterns of the nicotinic acid moiety, which would be relevant to understanding the structure of its derivatives.
For instance, a study on nicotinic acid revealed its crystal structure through 3D electron diffraction tomography, a technique complementary to X-ray diffraction for nanocrystalline samples. nanomegas.com The determined unit cell parameters for nicotinic acid were a = 7.19 Å, b = 11.74 Å, c = 7.28 Å, with a β angle of 112.45º, and it crystallizes in the P21/c space group. nanomegas.com Another entry in the PubChem database for nicotinic acid reports a monoclinic crystal system with the space group P 1 21/c 1 and unit cell parameters of a = 7.303 Å, b = 11.693 Å, c = 7.33 Å, and β = 113.68°. nih.gov These data for the parent compound underscore the type of precise structural information that would be obtained for this compound should a suitable single crystal be grown and analyzed.
The process for elucidating the crystal structure of this compound via SC-XRD would involve several key steps. First, single crystals of the compound of sufficient quality and size would need to be grown, typically through slow evaporation of a suitable solvent. These crystals would then be mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of spots is collected on a detector. The intensities and positions of these spots are then used to calculate the electron density map of the asymmetric unit of the crystal, from which the atomic positions can be determined and the full crystal structure refined.
The expected structural information from such an analysis of this compound would include:
Bond Lengths and Angles: Precise measurements of all covalent bonds and angles within the molecule would confirm the connectivity and provide insight into the electronic distribution.
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. SC-XRD would reveal the intermolecular hydrogen bonding network, which is crucial for understanding the crystal packing and the physical properties of the solid. For example, it would determine if the molecules form dimers through hydrogen bonds between their carboxylic acid groups, a common motif for carboxylic acids.
Crystal Packing: The analysis would show how the individual molecules are arranged in the crystal lattice, including any π-π stacking interactions between the aromatic rings.
Computational Chemistry and Molecular Modeling of 6 3 Ethoxyphenyl Nicotinic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of a molecule. DFT methods, such as the widely used B3LYP functional combined with basis sets like 6-311++G(d,p), are employed to solve the Schrödinger equation in an approximate manner, yielding information about electron distribution and orbital energies. jocpr.comjocpr.com Such calculations are crucial for optimizing the molecule's geometry to its lowest energy state and for deriving various electronic properties. mdpi.comresearchgate.net For instance, DFT studies on related molecules like 6-methylnicotinic acid have successfully determined its equilibrium geometry and harmonic frequencies. jocpr.com
Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between these two orbitals, known as the HOMO-LUMO gap (E_gap), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov
A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For 6-(3-ethoxyphenyl)nicotinic acid, the HOMO would likely be distributed over the electron-rich ethoxyphenyl and pyridine (B92270) rings, while the LUMO would be centered on the electron-withdrawing carboxylic acid group and the pyridine ring's nitrogen atom.
Computational studies on analogous compounds provide reference values. For example, a DFT study on 6-methylnicotinic acid calculated its HOMO and LUMO energies, providing insights into its electronic behavior. jocpr.com The energy gap is a key parameter derived from these values.
Table 1: Illustrative Frontier Orbital Energies for a Related Nicotinic Acid Derivative This table presents example data for a related compound to illustrate the typical output of DFT calculations, as specific data for this compound is not available in the cited literature.
| Molecular Orbital | Energy (eV) - Example |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.8 |
| Energy Gap (E_gap) | 4.7 |
A Molecular Electrostatic Potential (MESP) surface is a color-coded 3D map that illustrates the charge distribution on a molecule's surface. It is an invaluable tool for predicting reactivity. jocpr.com
Red regions indicate areas of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. In this compound, these would be concentrated around the oxygen atoms of the carboxylic acid and ethoxy groups, as well as the nitrogen atom of the pyridine ring.
Blue regions represent positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the acidic proton of the carboxyl group. jocpr.com
Green regions denote neutral or non-polar areas.
By analyzing the MESP map, chemists can predict how the molecule will interact with other reagents, identifying sites for hydrogen bonding, and electrophilic or nucleophilic reactions. jocpr.com
Theoretical vibrational frequency calculations using DFT are performed to predict a molecule's infrared (IR) and Raman spectra. The calculated frequencies and their corresponding intensities can be correlated with experimental spectra to confirm the molecular structure and assign specific vibrational modes to observed absorption bands. jocpr.com
Studies on nicotinic acid have demonstrated excellent agreement between vibrational frequencies calculated via DFT (using methods like B3LYP/6-311++G(d,p)) and those observed experimentally in FTIR and Raman spectra. jocpr.com For this compound, key vibrational modes would include the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, C-N and C-C stretching within the pyridine ring, and vibrations associated with the ethoxyphenyl substituent.
Table 2: Example Correlation of Calculated vs. Experimental Vibrational Frequencies for Nicotinic Acid This data for the parent compound, Nicotinic Acid, illustrates the accuracy of spectroscopic correlation. jocpr.comresearchgate.net
| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Experimental FT-IR Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| O-H Stretch | 3570 | ~3000 (broad) | Carboxylic Acid |
| C=O Stretch | 1745 | 1714 | Carboxylic Acid |
| C=C/C=N Stretch | 1620 | 1594 | Pyridine Ring |
Conformational Analysis and Energy Landscapes
Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements known as conformers. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to map the energy landscape associated with bond rotations. This is often done using computationally less expensive methods like molecular mechanics, followed by higher-level DFT or molecular dynamics simulations for refinement. For nicotinic acid, four stable conformers related to the orientation of the COOH group have been identified through such calculations. jocpr.com For this compound, key rotations would be around the C-C bond connecting the phenyl and pyridine rings and the C-O bond of the ethoxy group. Identifying the global minimum energy conformation is crucial as it represents the most populated state of the molecule and is the correct structure to use for further electronic and docking studies.
In Silico Prediction of Chemical Reactivity and Selectivity
Beyond MESP maps, quantum chemical calculations provide a suite of descriptors that help predict reactivity and selectivity. By analyzing the energies of possible transition states for different reaction pathways, chemists can predict which products are kinetically or thermodynamically favored. In silico predictions are increasingly used in drug discovery to assess properties at the beginning of the development process. nih.gov For substituted nicotinic acids, this could involve predicting the most likely site for electrophilic aromatic substitution or the relative acidity of different protons. The integration of nicotinic acid into other molecular scaffolds has been shown to produce compounds with favorable biological activities, which can be predicted and rationalized using these computational tools. nih.gov
Molecular Docking Studies for Potential Target Binding Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is central to drug design, helping to identify potential biological targets and understand binding mechanisms at the molecular level.
In a docking simulation, the this compound molecule would be placed into the binding site of a target protein. The software then samples numerous orientations and conformations of the ligand, scoring each based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic compatibility. nih.gov Nicotinic acid derivatives have been successfully studied using molecular docking to evaluate their binding affinity against various protein targets, such as penicillin-binding proteins and sterol 14-alpha demethylase. nih.govdntb.gov.ua The results of these simulations, including binding affinity scores (often in kcal/mol) and the specific amino acid residues involved in the interaction, can guide the design of more potent and selective inhibitors. dntb.gov.ua
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Nicotinic acid |
| 6-methylnicotinic acid |
| Penicillin |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Series
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov This approach is foundational in modern drug discovery, allowing for the prediction of the activity of novel molecules, thereby optimizing lead compounds and reducing the time and expense associated with synthesizing and testing a large number of derivatives. nih.govmdpi.com In the context of this compound and its analogues, which are often investigated as agonists for receptors like the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A, QSAR studies are instrumental in elucidating the key structural features that govern their potency and selectivity. ebi.ac.uknih.govwikipedia.org
The fundamental principle of QSAR is that the biological effect of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. researchgate.net These properties are quantified by molecular descriptors, which can be categorized based on their dimensionality (1D, 2D, 3D, etc.) and the type of information they encode (e.g., electronic, steric, hydrophobic, topological). nih.gov
A typical QSAR study involves several key steps:
Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC50, EC50, Ki) is compiled. This set is usually divided into a training set, for building the model, and a test set, for validating its predictive power. mdpi.comresearchgate.net
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the series. mdpi.com
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are employed to generate a mathematical equation that links the descriptors to the biological activity. researchgate.netresearchgate.net
Model Validation: The model's robustness and predictive ability are rigorously assessed using various statistical metrics and the external test set. researchgate.netmdpi.com
For analogues of nicotinic acid, QSAR models help to understand the structural requirements for agonism at the HCA2 receptor. nih.gov Studies on related series of HCA2 agonists have highlighted the critical role of the carboxylic acid moiety, which typically forms a key interaction with the receptor. nih.gov QSAR models can then quantify the influence of various substituents on the phenyl and nicotinic acid rings, guiding the design of analogues with improved affinity and functional potency.
Research Findings from Analogue Series
While specific QSAR studies focused exclusively on this compound are not prevalent in publicly accessible literature, extensive research on related nicotinic acid derivatives and other HCA2 agonists provides a strong foundation for understanding its structure-activity relationships. ebi.ac.uknih.gov These studies often employ 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which are powerful tools for mapping the steric and electrostatic field preferences of the receptor's binding pocket. mdpi.com
For instance, a hypothetical QSAR study on a series of 6-phenoxynicotinic acid analogues could yield insights applicable to this compound. In such a study, the biological activity (e.g., pEC50 for HCA2 activation) of various analogues would be correlated with calculated molecular descriptors.
Table 1: Hypothetical Biological Activity Data for a Series of 6-Substituted Nicotinic Acid Analogues
| Compound | Substituent (R) at position 3' of the phenyl ring | pEC50 |
| 1 | -H | 5.8 |
| 2 | -OCH3 | 6.5 |
| 3 | -OC2H5 (Ethoxyphenyl) | 7.1 |
| 4 | -Cl | 6.2 |
| 5 | -CF3 | 5.9 |
| 6 | -CH3 | 6.4 |
The development of a QSAR model from such data would aim to create an equation of the form:
pEC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...
The descriptors in this equation could represent properties like the substituent's hydrophobicity (π), steric bulk (Molar Refractivity or Taft's steric parameter, Es), and electronic influence (Hammett constant, σ). nih.gov For example, the higher activity of the ethoxy-substituted compound nih.gov suggests that a combination of moderate steric bulk and specific electronic properties in that region is favorable for receptor binding and activation.
3D-QSAR studies on similar G-protein coupled receptor (GPCR) ligands often reveal the importance of the three-dimensional shape and electrostatic potential of the molecules. mdpi.comresearchgate.net A CoMFA or CoMSIA model for HCA2 agonists would likely highlight:
A region of negative electrostatic potential favored near the nicotinic acid's carboxylate group, corresponding to its interaction with a positively charged residue in the binding site. nih.gov
Specific steric volumes around the phenyl ring system that can accommodate or clash with the receptor, explaining why an ethoxy group might be more favorable than a larger or smaller substituent.
Hydrophobic regions where non-polar substituents can form favorable interactions with the receptor. nih.gov
Table 2: Statistical Validation Parameters for a Representative 3D-QSAR Model
| Parameter | Description | Typical Value |
| q² (or r²cv) | Cross-validated correlation coefficient. A measure of the model's internal predictive ability. | > 0.5 |
| r² | Non-cross-validated correlation coefficient. A measure of how well the model fits the training data. | > 0.6 |
| r²pred | Predictive correlation coefficient for the external test set. A measure of the model's ability to predict the activity of new compounds. | > 0.5 |
| SEE | Standard Error of the Estimate. | Low value |
| F-statistic | A measure of the statistical significance of the model. | High value |
These statistical parameters are crucial for ensuring that the developed QSAR model is robust and not a result of chance correlation. mdpi.com The resulting models, often visualized as 3D contour maps, provide medicinal chemists with a clear roadmap for designing new analogues, such as derivatives of this compound, with potentially enhanced therapeutic properties. researchgate.net
Analytical Method Development and Validation for Research Applications of 6 3 Ethoxyphenyl Nicotinic Acid
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a cornerstone of modern analytical chemistry, offering high resolution and sensitivity for the separation and quantification of compounds in a mixture. For 6-(3-Ethoxyphenyl)nicotinic acid, both reversed-phase and normal-phase chromatography can be utilized, depending on the analytical need.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of moderately polar to nonpolar compounds. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727).
For the purity profiling and quantification of this compound, a C18 column is a suitable choice for the stationary phase. researchgate.net A gradient elution method, where the composition of the mobile phase is changed over time, would likely be employed to ensure the efficient separation of the main compound from any potential impurities, which may have a wide range of polarities. Detection is commonly achieved using a UV detector, as the aromatic rings and the carboxylic acid group in this compound are expected to absorb UV light. researchgate.net The selection of the detection wavelength is critical for sensitivity and should correspond to a wavelength of maximum absorbance (λmax) of the compound. For nicotinic acid and its derivatives, this is often in the range of 260 nm. researchgate.net
A typical RP-HPLC method for a related compound, nicotinic acid, utilizes a mobile phase consisting of a phosphate (B84403) buffer and methanol. pickeringlabs.com The pH of the buffer can be adjusted to optimize the retention and peak shape of the acidic analyte. nih.gov For quantification, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The peak area of the analyte is plotted against its concentration, and the concentration of the unknown sample is determined by interpolation from this curve.
Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 262 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This table presents a hypothetical set of starting conditions for method development and will require optimization.
While RP-HPLC is excellent for purity and quantification, Normal-Phase HPLC (NP-HPLC) can be advantageous for separating isomers that are not well-resolved by reversed-phase methods. In NP-HPLC, the stationary phase is polar (e.g., silica (B1680970) or a cyano-bonded phase), and the mobile phase is nonpolar (e.g., a mixture of hexane (B92381) and a polar modifier like isopropanol). This technique is particularly useful for separating positional isomers.
Chiral HPLC is a specialized form of chromatography used to separate enantiomers, which are non-superimposable mirror images of each other. If this compound were to be synthesized in a way that could produce enantiomers, or if it were derived from a chiral starting material, a chiral separation would be necessary to determine the enantiomeric purity. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The selection of the appropriate CSP and mobile phase is crucial for achieving a successful chiral separation. For drug substances that are single enantiomers, an enantioselective assay should be part of the specification. ich.org
Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Since this compound itself is not sufficiently volatile for direct GC analysis, a derivatization step is typically required to convert the non-volatile carboxylic acid into a more volatile ester or silyl (B83357) derivative. nih.gov This process involves a chemical reaction to modify the functional group of the analyte.
Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A common column choice for this type of analysis is a nonpolar or medium-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase. mdpi.comresearchgate.net
The separated components then enter the Mass Spectrometer (MS), which acts as a detector. The MS ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique mass spectrum for each component. This mass spectrum serves as a "fingerprint" that can be used for definitive identification by comparing it to a spectral library, such as the NIST Standard Reference Database. mdpi.comsemanticscholar.org GC-MS is highly sensitive and selective, making it an excellent tool for identifying and quantifying trace-level impurities, provided they can be made volatile. researchgate.netsemanticscholar.org
Table 2: Potential GC-MS Parameters for Volatile Derivatives of this compound
| Parameter | Condition |
|---|---|
| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (hold 5 min) |
| Injector Temperature | 250 °C |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Range | 50-550 amu |
This table provides a hypothetical starting point for method development.
Spectrophotometric Assay Development (e.g., UV-Vis) for Concentration Determination
UV-Visible (UV-Vis) spectrophotometry is a simple, rapid, and cost-effective method for determining the concentration of a substance in solution, provided it absorbs light in the UV-Vis region and there are no interfering substances that absorb at the same wavelength. The aromatic nature of this compound makes it a good candidate for this technique.
To develop a spectrophotometric assay, the first step is to determine the wavelength of maximum absorbance (λmax) of the compound in a suitable solvent. researchgate.net For nicotinic acid in an acidic solution, characteristic peaks are observed at approximately 213 nm and 261 nm. starna.com A similar absorption profile would be expected for this compound. A calibration curve is then prepared by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. According to Beer-Lambert's law, the absorbance is directly proportional to the concentration of the analyte. The concentration of an unknown sample can then be determined by measuring its absorbance and using the calibration curve.
Table 3: Example Data for a UV-Vis Calibration Curve of a Nicotinic Acid Analog
| Concentration (µg/mL) | Absorbance at 262 nm |
|---|---|
| 2 | 0.112 |
| 4 | 0.225 |
| 6 | 0.338 |
| 8 | 0.451 |
| 10 | 0.564 |
This data is illustrative and would need to be experimentally determined for this compound.
Application in Reaction Monitoring and Process Analytical Technology (PAT)
Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality.
An appropriately validated analytical method for this compound would be highly valuable for its application in reaction monitoring. For instance, in the synthesis of this compound, a rapid and robust analytical method, such as in-line or at-line HPLC or spectroscopy, could be used to monitor the consumption of reactants and the formation of the product in real-time. This would allow for better control of the reaction conditions, optimization of yield, and ensuring the purity of the final product.
However, there is no specific information available in the public domain detailing the application of PAT for the synthesis or processing of this compound. The development of such applications would be contingent on the prior establishment of a validated analytical method as outlined above.
No Publicly Available Research Found on the Biological Interactions of this compound
Following a comprehensive search of publicly accessible scientific literature and databases, no specific research data was found for the chemical compound This compound corresponding to the detailed outline provided.
Extensive searches were conducted to locate studies on the molecular target identification, enzyme inhibition, receptor binding, interactions with specific biomolecules, and structure-activity relationships of this compound and its analogues. Unfortunately, these searches did not yield any published papers or datasets detailing these specific biological investigations for this particular compound.
The available research on nicotinic acid derivatives is broad; however, the specific biological and mechanistic data required to populate the requested article sections for this compound does not appear to be within the public domain. Information from general studies on nicotinic acid or its other, more widely studied, derivatives cannot be substituted, as this would not adhere to the strict focus on the specified compound.
Therefore, it is not possible to generate the requested scientific article with a professional and authoritative tone based on verifiable, sourced information. The creation of scientifically accurate content for each specified section and subsection of the outline is entirely dependent on the availability of primary research, which, in this case, could not be located.
This lack of available information prevents the development of the requested article, including the generation of data tables and detailed research findings specific to this compound.
Table of Compounds Mentioned
Mechanistic Investigations of Biological Interactions of Nicotinic Acid Derivatives
In Vitro Cellular and Biochemical Assays for Mechanistic Insight
Extensive searches of scientific literature and chemical databases did not yield specific studies on the in vitro cellular and biochemical activities of 6-(3-Ethoxyphenyl)nicotinic acid. While general methodologies for assessing nicotinic acid derivatives exist, no data is publicly available for this particular compound.
Cell-Free Biochemical Assays for Target Engagement
There is no available information from cell-free biochemical assays to determine the specific molecular targets of this compound. This type of assay is crucial for identifying direct interactions between a compound and purified biological components, such as enzymes or receptors, to understand its primary mechanism of action. Without such studies, the direct biological targets of this compound remain unknown.
Cellular Assays for Pathway Modulation and Phenotypic Screening
No published research could be found detailing the effects of this compound in cellular assays. Consequently, there is no data on its potential to modulate specific cellular pathways or its cytotoxic effects on cancer cell lines. Phenotypic screening is essential for understanding a compound's influence on cellular behavior and identifying potential therapeutic or toxic effects. The absence of this data means that the cellular functions and pathways affected by this compound have not been characterized.
Emerging Research Paradigms and Future Perspectives for 6 3 Ethoxyphenyl Nicotinic Acid
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the landscape of chemical and pharmaceutical research. nih.gov For a molecule like 6-(3-ethoxyphenyl)nicotinic acid, these computational tools offer unprecedented opportunities for accelerated discovery and optimization.
Detailed Research Findings: AI and ML algorithms can be trained on vast datasets of known chemical compounds and their properties. nih.gov For this compound, this approach can be used to:
Predict Biological Activity: By analyzing the structural features of the molecule (the pyridine (B92270) ring, the ether linkage, the carboxylic acid), ML models can predict its potential interactions with biological targets, such as enzymes or receptors. This allows for the rapid virtual screening of thousands of potential analogues. nih.govnih.gov
Optimize Physicochemical Properties: Properties crucial for a molecule's function, such as solubility, stability, and membrane permeability (ADME/T properties), can be predicted with increasing accuracy. nih.gov This allows researchers to computationally design analogues of this compound with improved profiles before undertaking costly and time-consuming laboratory synthesis.
De Novo Design: Generative AI models can design entirely new molecules based on desired properties. nih.gov Starting with the this compound scaffold, these models could propose novel substitutions that are predicted to have high activity or specific characteristics, expanding the chemical space for exploration.
The table below illustrates a hypothetical output from an ML model designed to predict the properties of virtual analogues of this compound, where different substituents are placed on the phenyl ring.
| Compound Analogue | Predicted Solubility (mg/L) | Predicted Receptor Binding Affinity (Ki, nM) | Synthesizability Score (1-10) |
| This compound | 150 | 85 | 8.2 |
| 6-(3-methoxy-4-hydroxyphenyl)nicotinic acid | 210 | 62 | 7.5 |
| 6-(3-ethoxy-4-fluorophenyl)nicotinic acid | 135 | 78 | 8.0 |
| 6-(3-ethoxy-4-aminophenyl)nicotinic acid | 190 | 55 | 6.9 |
This interactive table showcases hypothetical data from a predictive machine learning model, demonstrating how AI can guide the selection of candidate molecules for synthesis.
Advanced Spectroscopic Techniques for Real-time Monitoring of Chemical Reactions
The synthesis of substituted nicotinic acids often involves multi-step processes where precise control over reaction conditions is paramount for achieving high yields and purity. Advanced spectroscopic techniques are becoming indispensable tools for real-time, in-situ monitoring, providing a continuous stream of data on reaction kinetics, intermediate formation, and endpoint determination.
Detailed Research Findings: For the synthesis of this compound, which could be prepared via a cross-coupling reaction, several advanced spectroscopic methods are applicable:
Process Analytical Technology (PAT): Techniques like ReactIR (infrared spectroscopy) and Raman spectroscopy can monitor the concentration of reactants, intermediates, and products in real-time. For instance, during a Suzuki coupling to form the C-C bond between the pyridine and phenyl rings, one could track the disappearance of the boronic acid reactant and the appearance of the coupled product.
Flow Chemistry with Integrated Spectroscopy: Combining continuous flow reactors with in-line NMR or UV-Vis spectroscopy allows for rapid optimization of reaction parameters (temperature, pressure, catalyst loading). This approach minimizes waste and accelerates the discovery of optimal synthetic conditions. researchgate.netnih.gov
Mass Spectrometry: Techniques like ESI-MS can be coupled to reaction vessels to detect transient intermediates, providing deep mechanistic insights that are often missed with traditional offline analysis. bendola.com
The following table summarizes the application of various spectroscopic techniques for monitoring a hypothetical synthesis of this compound.
| Spectroscopic Technique | Application in Synthesis | Information Gained |
| FT-IR (ReactIR) | Monitoring functional group conversion | Disappearance of C-Br stretch, appearance of biaryl vibrations. |
| Raman Spectroscopy | Tracking changes in the carbon skeleton | Real-time monitoring of aromatic ring coupling. |
| 1H NMR (Flow NMR) | Structural confirmation of intermediates and product | Quantitative analysis of conversion and purity in real-time. bendola.com |
| UV-Vis Spectroscopy | Detecting changes in conjugation | Monitoring the formation of the extended π-system of the product. nih.gov |
This interactive table outlines how different advanced spectroscopic methods can be applied to monitor the synthesis of this compound, providing a deeper understanding of the reaction dynamics.
Development of Novel Synthetic Routes to Access Chemically Diverse Analogues
While classical methods for creating C-C bonds, such as Suzuki or Stille coupling, are effective, the future of synthesizing molecules like this compound lies in developing more efficient, sustainable, and versatile routes. researchgate.netresearchgate.net
Detailed Research Findings: Future synthetic research will likely focus on several key areas:
Greener Catalysis: Moving away from precious metal catalysts like palladium towards more abundant and less toxic metals such as copper, iron, or nickel for cross-coupling reactions. oaepublish.com
C-H Activation: Direct C-H activation/functionalization offers a more atom-economical approach by avoiding the pre-functionalization of starting materials (e.g., creating boronic acids or organostannanes). This would allow for the direct coupling of a substituted phenyl group to a pyridine C-H bond.
Enzymatic Synthesis: Biocatalysis presents an environmentally friendly alternative to traditional chemical methods. nih.govfrontiersin.org Engineered enzymes could potentially construct the biaryl scaffold or perform selective transformations on the molecule under mild, aqueous conditions, as seen in the broader synthesis of nicotinic acid. nih.govfrontiersin.org
Isotopic Labeling: Novel methods are emerging for the late-stage incorporation of stable isotopes (like ¹⁵N or ¹³C) into pyridine rings. nih.gov This is achieved by ring-opening the pyridine to a Zincke imine intermediate and then re-closing it with an isotopically labeled amine, which is invaluable for mechanistic and metabolic studies. nih.gov
The table below compares a traditional synthetic route with a potential novel, greener alternative.
| Feature | Traditional Route (e.g., Suzuki Coupling) | Novel Route (e.g., C-H Activation) |
| Starting Materials | 6-chloronicotinic acid, 3-ethoxyphenylboronic acid | Nicotinic acid, 1-ethoxybenzene |
| Catalyst | Palladium complex | Iron or Copper salt |
| Atom Economy | Moderate (generates boronic acid waste) | High (byproduct is H₂) |
| Process Steps | Requires pre-functionalization of both coupling partners | Direct coupling, fewer steps |
This interactive table contrasts a conventional synthetic pathway with a more modern, atom-economical C-H activation strategy, highlighting the trend towards greener chemistry.
Exploration of this compound as a Scaffold for Material Science Applications
The rigid, aromatic structure of this compound, combined with its specific functional groups, makes it an intriguing building block, or scaffold, for the design of advanced functional materials. nih.gov
Detailed Research Findings: The unique combination of a pyridine nitrogen atom (a Lewis base and hydrogen bond acceptor), a carboxylic acid group (a hydrogen bond donor and ligand for metals), and a biaryl core suggests potential in several areas of material science:
Metal-Organic Frameworks (MOFs): The carboxylic acid can coordinate with metal ions to form porous, crystalline structures. The ethoxyphenyl group would project into the pores of the MOF, allowing for the tuning of pore size and chemical environment for applications in gas storage or catalysis.
Supramolecular Gels: Through hydrogen bonding interactions involving the carboxylic acid and the pyridine nitrogen, the molecule could self-assemble in certain solvents to form soft materials like gels, which have applications in controlled release or as matrices for cell culture.
Luminescent Materials: The conjugated biaryl system provides a foundation for luminescence. Modification of the scaffold could lead to new fluorescent probes or organic light-emitting diode (OLED) materials. The pyridine motif is known to be a component in some fluorescent reagents. nih.gov
Liquid Crystals: The rigid, elongated shape of the molecule is a key characteristic of calamitic (rod-shaped) liquid crystals. By adding a long alkyl chain, it may be possible to induce liquid crystalline phases, which are essential for display technologies.
| Potential Application | Key Molecular Feature | Enabling Properties |
| Metal-Organic Frameworks (MOFs) | Carboxylic acid, Pyridine N | Metal-coordinating sites for framework construction. |
| Luminescent Probes | Conjugated biaryl system | π-system allows for absorption and emission of light. nih.gov |
| Liquid Crystals | Rigid, elongated shape | Anisotropic geometry promotes ordered fluid phases. |
| Functional Polymers | Carboxylic acid | Can be converted to an ester or amide for polymerization. |
This interactive table illustrates how the distinct structural features of this compound could be leveraged for various applications in material science.
Contribution to Fundamental Understanding of Pyridine and Nicotinic Acid Chemistry
Pyridine and its derivatives are among the most important heterocyclic compounds in organic chemistry and drug discovery. nih.govrsc.orgrsc.org Studying a precisely substituted molecule like this compound provides an opportunity to deepen the fundamental understanding of this chemical class.
Detailed Research Findings: Systematic studies on this molecule and its analogues can provide critical insights into:
Substituent Effects: It allows for a detailed investigation of how the electronic properties of the 6-position substituent (the 3-ethoxyphenyl group) influence the reactivity of the pyridine ring, the acidity (pKa) of the carboxylic acid, and the basicity of the pyridine nitrogen. nih.gov
Intramolecular Interactions: The proximity of the ether oxygen on the phenyl ring to the pyridine ring could lead to non-covalent intramolecular interactions that influence the molecule's preferred conformation and, consequently, its chemical and physical properties.
Reaction Mechanisms: Using this molecule as a model substrate in various reactions (e.g., derivatization of the acid, electrophilic substitution on the rings) can help elucidate complex reaction mechanisms, which is foundational knowledge for all of synthetic chemistry.
A systematic study could involve synthesizing a series of 6-aryl nicotinic acids and measuring a key property, such as the acid dissociation constant (pKa), to quantify the electronic influence of the substituent.
| 6-Aryl Substituent | Hammett Parameter (σ) of Aryl Group | Predicted pKa of Nicotinic Acid |
| Phenyl | 0.00 | 4.85 |
| 3-Ethoxyphenyl | -0.12 | 4.95 |
| 4-Nitrophenyl | +0.78 | 4.10 |
| 4-Methoxyphenyl | -0.27 | 5.05 |
This interactive table presents a hypothetical study quantifying how different substituents at the 6-position of the nicotinic acid ring could influence its acidity, contributing to a fundamental understanding of structure-property relationships in pyridine chemistry.
Q & A
Q. What are the key synthetic strategies for 6-(3-Ethoxyphenyl)nicotinic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling reactions between substituted phenyl groups and nicotinic acid derivatives. For example, silyl ester protection of the carboxylic acid group (e.g., trimethylsilyl ester) can enhance reactivity during coupling, as seen in analogous spirocyclic hydantoin-nicotinic acid syntheses . Optimization of solvent-free conditions and catalyst selection (e.g., green chemistry approaches) may improve yields to >85%, as demonstrated in similar nicotinic acid derivative syntheses . Reaction temperature (80–120°C) and stoichiometric ratios (1:1.2 for core coupling partners) are critical for minimizing side products.
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : Compare -NMR shifts for ethoxyphenyl protons (δ 6.8–7.5 ppm) and nicotinic acid protons (δ 8.1–9.0 ppm) to confirm substitution patterns.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular ion peaks (e.g., [M+H] at m/z 258.1 for CHNO).
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C) to differentiate from impurities, as shown in nicotinic acid metal chelate studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies may arise from variations in receptor binding assays. For example:
- Receptor Subtype Selectivity : Use competitive binding assays with labeled ligands (e.g., -epibatidine for nicotinic acetylcholine receptors) to compare IC values across subtypes (α4β2 vs. α7) .
- Purity Validation : Ensure ≥95% purity (via HPLC) to exclude confounding effects from byproducts, as emphasized in pharmacological studies of analogous compounds .
- In Silico Docking : Compare computational binding poses (e.g., using AutoDock Vina) with experimental IC data to identify structural determinants of activity .
Q. What strategies optimize the extraction and purification of this compound from complex mixtures?
- Methodological Answer :
- Solvent Selection : Use biocompatible diluents (e.g., ethyl acetate/water mixtures) for phase separation, as validated in nicotinic acid recovery studies .
- pH Control : Adjust to pH 3–4 (near the pKa of the carboxylic acid group) to enhance solubility and minimize degradation.
- Crystallization : Recrystallize from ethanol/water (3:1 v/v) to achieve >99% purity, referencing protocols for structurally related hydantoin-nicotinic acids .
Q. How do substituents on the ethoxyphenyl moiety affect the compound’s reactivity in further derivatization?
- Methodological Answer :
- Electron-Donating Groups (e.g., -OCH) : Increase electron density on the phenyl ring, facilitating electrophilic substitutions (e.g., nitration).
- Steric Effects : Bulky substituents (e.g., -CF) may hinder coupling reactions, as observed in trifluoroethoxy-nicotinic acid syntheses .
- Functionalization Pathways : Use Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups at the 3-ethoxy position, following protocols for similar nicotinic acid derivatives .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response data in receptor binding studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to a sigmoidal dose-response curve (Hill equation) using software like GraphPad Prism.
- Bootstrap Resampling : Assess confidence intervals for EC/IC values to account for variability in triplicate assays .
- ANOVA with Tukey’s Post Hoc Test : Compare means across multiple receptor subtypes or experimental conditions .
Q. How can researchers validate the stability of this compound under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to pH 1–10 buffers at 37°C for 24–72 hours, monitoring degradation via LC-MS.
- Light Sensitivity Tests : Use UV-Vis spectroscopy (λ = 254–365 nm) to detect photodegradation products.
- Long-Term Stability : Store samples at -20°C under argon and assess purity monthly for 6–12 months .
Contradictory Findings and Troubleshooting
Q. How to address conflicting reports on the metabolic stability of nicotinic acid derivatives?
- Methodological Answer :
- Microsomal Assays : Compare hepatic microsome stability (e.g., human vs. rodent) with cofactors (NADPH) to identify species-specific metabolism .
- Metabolite Profiling : Use LC-MS/MS to detect hydroxylated or glucuronidated metabolites, which may explain variability in half-life data .
- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to rule out enzyme-mediated degradation discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
